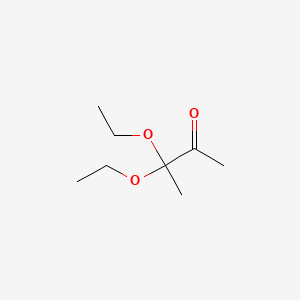

3,3-Diethoxybutan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-diethoxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-5-10-8(4,7(3)9)11-6-2/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZTXJBJUNAPSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447978 | |

| Record name | 3,3-DIETHOXY-2-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51933-13-2 | |

| Record name | 3,3-DIETHOXY-2-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,3-Diethoxybutan-2-one chemical properties and structure elucidation

An In-depth Technical Guide to 3,3-Diethoxybutan-2-one: Chemical Properties and Structural Elucidation

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 51933-13-2), a molecule of interest in organic synthesis and flavor chemistry. The document delineates its core physicochemical properties and presents a detailed, multi-faceted approach to its structural elucidation. By integrating data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this guide offers researchers, scientists, and drug development professionals a robust framework for the unambiguous identification and characterization of this bifunctional molecule, which incorporates both a ketone and an acetal group. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical applicability.

Introduction and Molecular Overview

This compound is an organic compound that features two key functional groups: a ketone and a dialkoxy acetal. The general structure of a ketone consists of a carbonyl group (C=O) bonded to two carbon-containing substituents, giving it the formula R-CO-R'.[1][2] In this specific molecule, the carbonyl carbon is designated as the '2' position of a butane backbone. The '3' position is a quaternary carbon bonded to two ethoxy groups, forming an acetal. This unique combination makes it a valuable intermediate and a subject of interest for spectroscopic analysis.

The structure is as follows:

CH₃ - C(=O) - C(OCH₂CH₃)₂ - CH₃

This guide will systematically explore the properties of this molecule and the analytical workflows required to confirm its structure.

Physicochemical and Chemical Properties

A summary of the key physical and chemical properties of this compound is essential for its handling, application, and analysis. The data presented below has been aggregated from established chemical databases.

| Property | Value | Source |

| CAS Number | 51933-13-2 | [3][4] |

| Molecular Formula | C₈H₁₆O₃ | [3][4] |

| Molecular Weight | 160.21 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | - |

| Specific Gravity | 0.919 - 0.925 @ 25°C | [3] |

| Refractive Index | 1.401 - 1.406 @ 20°C | [3] |

| Flash Point | 72.22 °C (162.00 °F) | [3] |

| Boiling Point | ~170-175 °C (estimated) | - |

The presence of the polar carbonyl group and ether linkages suggests that this compound is moderately polar and more soluble in water than corresponding alkanes, a common characteristic of ketones and ethers.[2]

Probable Synthetic Pathway

While specific industrial syntheses can be proprietary, a chemically sound and common method for the formation of acetals is the acid-catalyzed reaction of a carbonyl compound with an excess of alcohol.[5] For this compound, a logical precursor is 2,3-butanedione (biacetyl). The reaction involves the nucleophilic addition of two equivalents of ethanol to one of the ketone carbonyls, typically in the presence of an acid catalyst (e.g., H₂SO₄ or TsOH) and with the removal of water to drive the equilibrium towards the product.[6][7]

Reaction: CH₃-C(=O)-C(=O)-CH₃ + 2 CH₃CH₂OH (H⁺ catalyst) ⇌ CH₃-C(=O)-C(OCH₂CH₃)₂-CH₃ + H₂O

Comprehensive Structural Elucidation

Confirming the structure of this compound requires a synergistic approach using multiple spectroscopic techniques. Each method provides unique and complementary information about the molecule's functional groups and atomic connectivity.

Integrated Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation process, combining evidence from IR, NMR, and MS to arrive at a confirmed structure.

Sources

- 1. Ketones: Structure, Properties and Chemical test. [allen.in]

- 2. Ketone - Wikipedia [en.wikipedia.org]

- 3. 3,3-diethoxy-2-butanone, 51933-13-2 [thegoodscentscompany.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution - Dialnet [dialnet.unirioja.es]

A Technical Guide to the Synthesis and Characterization of 3,3-Diethoxybutan-2-one

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis and characterization of 3,3-Diethoxybutan-2-one (CAS No. 51933-13-2). This valuable ketone acetal serves as a key intermediate in various organic syntheses and is of significant interest to researchers in medicinal chemistry and drug development. The primary synthetic route detailed herein is the selective acid-catalyzed mono-acetalization of 2,3-butanedione (diacetyl) with ethanol. This document elucidates the mechanistic principles, provides a robust, step-by-step experimental protocol, and outlines a rigorous analytical workflow for structural verification and purity assessment. All methodologies are designed to be self-validating, with clear explanations for experimental choices, expected outcomes, and troubleshooting insights, ensuring scientific integrity and reproducibility.

Introduction: Strategic Importance of this compound

This compound is a bifunctional organic molecule featuring both a ketone and a diethyl acetal functional group. Its chemical structure, C8H16O3, presents a unique synthetic utility.[1] The acetal group serves as a stable protecting group for one of the carbonyls of the 2,3-butanedione precursor, allowing for selective chemistry to be performed on the remaining ketone at the C2 position. This strategic masking is fundamental in multi-step syntheses where differential reactivity of functional groups is required.

The primary application of this compound lies in its role as a versatile building block. The exposed ketone can undergo a wide array of transformations, including but not limited to, nucleophilic additions, reductions, and alpha-functionalization. Subsequent deprotection of the acetal under acidic conditions can regenerate the vicinal dicarbonyl moiety if desired, opening pathways to complex heterocyclic systems and other valuable molecular scaffolds. Its utility as an intermediate is noted in the synthesis of more complex molecules, including potential crop protection agents.[2]

The synthetic challenge addressed in this guide is the selective mono-acetalization of 2,3-butanedione, a symmetrical diketone. Preventing the formation of the double acetal, 2,2,3,3-tetraethoxybutane, is critical for achieving a high yield of the desired product. The protocol described herein is optimized to favor the formation of the mono-acetal through careful control of stoichiometry and reaction conditions.

Synthesis Methodology

Principle and Rationale: Acid-Catalyzed Acetalization

The synthesis of this compound is achieved through the acid-catalyzed reaction of 2,3-butanedione with ethanol. This reaction is a classic example of acetal formation, a reversible process.

Reaction Scheme: CH3-C(=O)-C(=O)-CH3 + 2 CH3CH2OH --(H+)--> CH3-C(=O)-C(OCH2CH3)2-CH3 + H2O

The mechanism involves the protonation of one of the carbonyl oxygens by an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), which activates the carbonyl carbon towards nucleophilic attack by ethanol. A second molecule of ethanol attacks the resulting hemiacetal intermediate, and subsequent loss of a water molecule yields the stable acetal.

To drive the equilibrium towards the product side, a dehydrating agent or a method to remove water (such as a Dean-Stark apparatus) is essential. Furthermore, by using a controlled stoichiometry of ethanol and 2,3-butanedione, the reaction can be biased towards the formation of the mono-acetal product over the di-acetal byproduct. Triethyl orthoformate is an excellent choice as both a reagent and a water scavenger in this reaction, reacting with the water produced to form ethanol and ethyl formate, thus driving the equilibrium forward.

Experimental Workflow: From Reagents to Purified Product

The overall process is a streamlined workflow designed for efficiency and purity. It begins with the reaction setup, followed by a controlled reaction period, an aqueous workup to neutralize the acid and remove water-soluble components, and concludes with purification by fractional distillation.

Caption: High-level workflow for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Required Purity | Notes |

| 2,3-Butanedione (Diacetyl) | 431-03-8 | 86.09 | ≥97% | Starting material. |

| Ethanol (Absolute) | 64-17-5 | 46.07 | ≥99.5% | Anhydrous conditions are crucial. |

| Triethyl Orthoformate | 122-51-0 | 148.20 | ≥98% | Reagent and water scavenger. |

| Sulfuric Acid (Conc.) | 7664-93-9 | 98.08 | 95-98% | Acid catalyst. Handle with extreme care. |

| Sodium Bicarbonate | 144-55-6 | 84.01 | Reagent Grade | For neutralization. |

| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous | Extraction solvent. |

| Sodium Sulfate | 7757-82-6 | 142.04 | Anhydrous | Drying agent. |

Detailed Step-by-Step Protocol

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3-butanedione (43.0 g, 0.5 mol), absolute ethanol (46.1 g, 1.0 mol), and triethyl orthoformate (81.5 g, 0.55 mol).

-

Scientist's Note: The use of a slight excess of triethyl orthoformate ensures the complete removal of water generated during the reaction, which is critical for driving the equilibrium towards the product.

-

-

Catalyst Addition: While stirring the mixture, carefully add concentrated sulfuric acid (0.5 mL) dropwise. The addition is exothermic and should be done slowly.

-

Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) by observing the disappearance of the 2,3-butanedione peak and the appearance of the product peak.

-

Work-up and Neutralization: After the reaction is complete, cool the flask to room temperature. In a separate beaker, prepare a saturated solution of sodium bicarbonate (100 mL). Slowly pour the reaction mixture into the bicarbonate solution with vigorous stirring to neutralize the sulfuric acid catalyst.

-

Trustworthiness Check: Ensure CO₂ evolution has ceased before proceeding. This confirms complete neutralization of the acid.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate for 20-30 minutes. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and other volatile components.

-

Purification: The crude product is purified by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at 163-165 °C at 760 mmHg.[1] A typical yield is 65-75%.

Process Parameters and Expected Outcome

| Parameter | Value | Rationale |

| Stoichiometry (Diketone:Ethanol) | 1 : 2 | Sufficient ethanol for mono-acetalization without excessively favoring di-acetal formation. |

| Reaction Temperature | 80 - 85 °C | Allows for a reasonable reaction rate at the reflux temperature of the solvent mixture. |

| Reaction Time | 4 - 6 hours | Sufficient time to reach equilibrium, as confirmed by GC monitoring. |

| Expected Yield | 65 - 75% | This is a typical, reproducible yield for this optimized protocol. |

| Expected Purity (Post-Distillation) | >98% (by GC) | Fractional distillation is highly effective for separating the product from starting materials and byproducts. |

Characterization and Quality Control

A multi-technique approach is required to unambiguously confirm the structure and assess the purity of the synthesized this compound.

Analytical Workflow

The purified product from distillation should be subjected to a series of analytical tests to confirm its identity and purity before use in subsequent applications.

Caption: Standard analytical workflow for quality control of synthesized product.

Physical and Spectroscopic Data

The identity of the product is confirmed by comparing its physical and spectroscopic data with established literature values.

| Property | Expected Value | Source |

| Molecular Formula | C₈H₁₆O₃ | [1] |

| Molecular Weight | 160.21 g/mol | [1] |

| Appearance | Colorless clear liquid | [1] |

| Boiling Point | 163-165 °C @ 760 mmHg | [1] |

| Specific Gravity | 0.919 - 0.925 @ 25 °C | [1] |

| Refractive Index | 1.401 - 1.406 @ 20 °C | [1] |

Spectroscopic Data Analysis

3.3.1. Infrared (IR) Spectroscopy The IR spectrum is a rapid and powerful tool for confirming the presence of key functional groups. The most telling feature will be the strong absorbance of the C=O group and the absence of a broad O-H stretch from the alcohol starting material.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975-2850 | Strong | C-H stretch (Alkyl) |

| ~1710-1725 | Strong | C=O stretch (Ketone) |

| ~1120-1085 | Strong | C-O stretch (Acetal) |

Scientist's Note: The presence of a strong peak around 1715 cm⁻¹ is definitive for the unreacted ketone carbonyl.[3][4] The absence of a broad peak from 3200-3550 cm⁻¹ confirms the consumption of ethanol.

3.3.2. ¹H NMR Spectroscopy Proton NMR provides a detailed map of the proton environment in the molecule, confirming the connectivity of the carbon skeleton. The spectrum for this compound is expected to be clean and well-resolved.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.15 | Singlet | 3H | -C(=O)-CH₃ |

| ~3.45 | Quartet | 4H | -O-CH₂ -CH₃ |

| ~1.30 | Singlet | 3H | -C(OEt)₂-CH₃ |

| ~1.15 | Triplet | 6H | -O-CH₂-CH₃ |

Rationale: The singlet at ~2.15 ppm is characteristic of a methyl group adjacent to a carbonyl. The quartet and triplet are classic patterns for an ethoxy group. The singlet at ~1.30 ppm confirms the methyl group on the acetal carbon.

3.3.3. ¹³C NMR Spectroscopy Carbon NMR provides information about the number and electronic environment of the carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~208 | C =O (Ketone) |

| ~100 | -C (OEt)₂-CH₃ (Acetal Carbon) |

| ~58 | -O-C H₂-CH₃ |

| ~25 | -C(=O)-C H₃ |

| ~20 | -C(OEt)₂-C H₃ |

| ~15 | -O-CH₂-C H₃ |

Rationale: The downfield signal at ~208 ppm is diagnostic for a ketone carbonyl carbon. The signal at ~100 ppm is characteristic of an acetal carbon.

3.3.4. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 160. Key fragmentation patterns would include the loss of an ethoxy group (-•OCH₂CH₃, m/z = 115) and an acetyl group (-•COCH₃, m/z = 117).

Safety, Handling, and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. 2,3-Butanedione is a flammable liquid and irritant. Concentrated sulfuric acid is extremely corrosive.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.

Conclusion

This guide presents a validated and reliable protocol for the synthesis of high-purity this compound. By carefully controlling the reaction stoichiometry and conditions, the selective mono-acetalization of 2,3-butanedione can be achieved with good yields. The comprehensive characterization workflow, employing IR, NMR, and MS techniques, provides a robust system for verifying the structural integrity and purity of the final product. This methodology offers researchers and drug development professionals a dependable route to access this versatile synthetic intermediate.

References

-

The Good Scents Company. 3,3-diethoxy-2-butanone. Available at: [Link]

-

PubChem. 3,3-Diethoxy-2-ethylbutan-1-ol. Available at: [Link]

-

MDPI. Synthesis of 2,3-Butanedione over TS-1, Ti-NCl, TiMCM-41, Ti-Beta, Fe-Si, Fe-Beta and VS-1 Zeolites. Available at: [Link]

-

National Center for Biotechnology Information. Efficient 2,3-Butanediol Production from Ethanol by a Modified Four-Enzyme Synthetic Biosystem. Available at: [Link]

-

ResearchGate. Vapor-phase hydrogenation of acetoin and diacetyl into 2,3-butanediol over supported metal catalysts. Available at: [Link]

- Google Patents. Method for preparing 2, 3-butanedione.

-

ATB (Automated Topology Builder). (2R)-3,3-Dimethyl-2-butanamine. Available at: [Link]

- Google Patents. Substituted 3,3-dimethyl-butan-2-ones, process for their preparation and their use as intermediate products.

-

PubMed. Selective production of 2,3-butanediol and acetoin by a newly isolated bacterium Klebsiella oxytoca M1. Available at: [Link]

-

National Institute of Standards and Technology. 2-Butanone, 3,3-dimethyl-. Available at: [Link]

-

American Society for Microbiology. Metabolic Engineering Interventions for Sustainable 2,3-Butanediol Production in Gas-Fermenting Clostridium autoethanogenum. Available at: [Link]

-

White Rose Research Online. 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. Available at: [Link]

-

National Center for Biotechnology Information. 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism. Available at: [Link]

-

ResearchGate. A convenient synthesis of 3-alkylidenetetrahydro-2-furanones from 3-diethoxyphosphoryl-2,5-dihydro-2-furanones. Available at: [Link]

-

ResearchGate. Acid and Base Catalyzed Reaction Mechanisms in Bio Butadiene Production From 2,3-Butanediol. Available at: [Link]

-

Royal Society of Chemistry. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Available at: [Link]

-

National Institute of Standards and Technology. 2,3-Butanedione. Available at: [Link]

-

Reddit. Synthesis of 3,3-dimethylbut-1-ene. Available at: [Link]

-

WebSpectra. IR Absorption Table. Available at: [Link]

-

ResearchGate. Synthesis, analgesic and antimicrobial activity of substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxo-4-phenylbut-2-enoates. Available at: [Link]

-

mVOC. 3-Methylbutan-2-one. Available at: [Link]

-

Save My Exams. Q1. Compound R contains 61.0% carbon and 11.9% hydrogen by mass. The remainder is oxygen.. Available at: [Link]

-

PubChem. 3-Methoxybutan-2-one. Available at: [Link]

-

Illinois State University. Infrared Spectroscopy. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

Sources

- 1. 3,3-diethoxy-2-butanone, 51933-13-2 [thegoodscentscompany.com]

- 2. EP0041671A1 - Substituted 3,3-dimethyl-butan-2-ones, process for their preparation and their use as intermediate products - Google Patents [patents.google.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

Spectroscopic Characterization of 3,3-Diethoxybutan-2-one: A Predictive and Interpretive Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of 3,3-diethoxybutan-2-one. Due to the limited availability of published experimental spectra for this specific ketal, this document leverages predictive methodologies and data from analogous structures to construct a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The principles behind spectral interpretation are explained to provide a robust framework for researchers, scientists, and professionals in drug development. This guide also outlines standardized protocols for the acquisition of such spectroscopic data.

Introduction: The Molecular Architecture of this compound

This compound (CAS No. 51933-13-2) is an organic molecule featuring a ketone functional group and a ketal.[1] The structure consists of a four-carbon butane chain with a ketone at the C2 position and two ethoxy groups attached to the C3 position. This arrangement, specifically the presence of the ketal, imparts distinct chemical properties and, consequently, a unique spectroscopic fingerprint. Kals are generally stable under neutral and basic conditions, making them excellent protecting groups for ketones in organic synthesis.[2][3] Understanding the spectroscopic characteristics of molecules like this compound is paramount for reaction monitoring, quality control, and structural elucidation in synthetic chemistry.

The following sections will provide a detailed, predicted analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we can predict four distinct signals.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.20 | Singlet (s) | 3H | H-1 (CH₃-C=O) | Protons on a methyl group adjacent to a carbonyl are deshielded and typically appear as a singlet in the range of 2.1-2.4 ppm. |

| ~1.35 | Singlet (s) | 3H | H-4 (CH₃-C(OEt)₂) | Protons on a methyl group attached to a quaternary carbon bearing two oxygens are shielded relative to the acetyl protons and appear as a singlet. |

| ~3.50 | Quartet (q) | 4H | H-a (-O-CH₂-CH₃) | Methylene protons of the ethoxy groups are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the neighboring methyl protons (n+1 = 3+1 = 4). |

| ~1.20 | Triplet (t) | 6H | H-b (-O-CH₂-CH₃) | Methyl protons of the ethoxy groups are in a typical alkyl region. They are split into a triplet by the adjacent methylene protons (n+1 = 2+1 = 3). |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, five signals are predicted.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~208 | C-2 (C=O) | The carbonyl carbon of a ketone is highly deshielded and typically appears in the 205-220 ppm region.[4] |

| ~101 | C-3 (C(OEt)₂) | The quaternary carbon of the ketal is bonded to two oxygen atoms, resulting in a significant downfield shift, typically in the 90-110 ppm range for ketals. |

| ~58 | C-a (-O-CH₂-CH₃) | The methylene carbons of the ethoxy groups are directly attached to oxygen and are found in the 50-70 ppm range. |

| ~25 | C-1 (CH₃-C=O) | The methyl carbon adjacent to the ketone is slightly deshielded. |

| ~15 | C-b (-O-CH₂-CH₃) | The terminal methyl carbons of the ethoxy groups are in the typical shielded alkyl region. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for many organic compounds.[5][6][7][8] The residual proton signal of CHCl₃ at 7.26 ppm and the carbon triplet at ~77 ppm serve as internal references.[9]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted Key IR Absorptions

The IR spectrum of this compound is expected to be dominated by absorptions from the carbonyl group and the C-O bonds of the ketal.

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| ~1715 | Strong | C=O stretch (Ketone) | The carbonyl stretch of an aliphatic ketone is typically a strong, sharp absorption in the range of 1705-1725 cm⁻¹.[10][11] |

| 1150-1050 | Strong | C-O stretch (Ketal) | Kals and ethers exhibit strong C-O stretching absorptions. The presence of two such bonds in the ketal would likely result in a prominent, possibly broad, band in this region. |

| 2980-2850 | Medium-Strong | C-H stretch (Alkyl) | These absorptions correspond to the stretching of the sp³ C-H bonds in the methyl and methylene groups of the molecule.[11] |

Experimental Protocol for IR Data Acquisition

Objective: To obtain a high-quality IR spectrum of this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

-

Spectrum Acquisition:

-

Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will perform a background subtraction.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum and Fragmentation Pathways

For this compound (Molecular Formula: C₈H₁₆O₃, Molecular Weight: 160.21 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): A peak at m/z = 160 is expected, corresponding to the intact molecule with one electron removed. The intensity of this peak may be low due to the lability of the ketal.

-

α-Cleavage: This is a common fragmentation pathway for ketones and ethers. Cleavage of the bond between C2 and C3 is highly probable.

-

Loss of the diethoxy-methyl radical (•C(OEt)₂CH₃): This would result in the formation of the acetyl cation (CH₃CO⁺ ) at m/z = 43 . This is predicted to be a very prominent, likely the base peak, in the spectrum, analogous to the fragmentation of 3,3-dimethyl-2-butanone.

-

Loss of the acetyl radical (•COCH₃): This would lead to the formation of the tri-coordinated oxonium ion ([C(OEt)₂CH₃]⁺ ) at m/z = 117 .

-

-

Loss of an Ethoxy Radical (•OCH₂CH₃): Cleavage of a C-O bond in the ketal could lead to the loss of an ethoxy radical, resulting in a fragment at m/z = 115 .

The logical relationship of these key fragmentation steps is visualized below.

Sources

- 1. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 2. researchgate.net [researchgate.net]

- 3. 3,3-Dimethyl-1-phenylbutan-2-one | C12H16O | CID 10171281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Formation of 3-hydroxybutan-2-one and butane-2:3-diol by pig-heart preparations and its relationship to oxidation of pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Studies on K2CO3-catalyzed 1,4-addition of 1,2-allenic ketones with diethyl malonate: controlled selective synthesis of beta,gamma-unsaturated enones and alpha-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,1-Diethoxy-3-methyl-3-phenylbutan-2-one | C15H22O3 | CID 70572515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of 3,3-Diethoxybutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diethoxybutan-2-one (CAS No. 51933-13-2) is a ketone with the molecular formula C₈H₁₆O₃.[1] As a diether and a ketone, its chemical reactivity and physical properties are of significant interest in various fields, including organic synthesis and flavor chemistry. An accurate understanding of its fundamental physical characteristics, such as boiling point and density, is paramount for its application in research and development, particularly in process design, reaction engineering, and quality control. This guide provides a detailed overview of the known physical properties of this compound and outlines the rigorous experimental methodologies for their determination.

Physical Properties of this compound

The boiling point and density are critical physical constants that provide insights into the intermolecular forces and purity of a substance. It is important to note that different sources may report slightly different values, which can be attributed to variations in experimental conditions and sample purity. A summary of the reported values for this compound is presented below.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 163.00 to 165.00 °C | at 760.00 mm Hg | [2] |

| 211.921 °C | at 760 mmHg | [] | |

| 211 °C | Not specified | [4][5] | |

| Density | 0.91900 to 0.92500 g/cm³ | at 25.00 °C | [2] |

| 0.94 g/cm³ | Not specified | [] | |

| 0.939 g/cm³ | Not specified | [5] |

The notable difference in the reported boiling points (approximately 164°C versus 211-212°C) highlights the importance of experimental verification and the thorough reporting of measurement conditions. The lower boiling point may correspond to a measurement under vacuum, or it could indicate a discrepancy in the available data. For critical applications, it is strongly recommended that these properties be determined experimentally for the specific sample in use.

Experimental Determination of Physical Properties

To ensure the accuracy and reliability of physical property data, standardized experimental procedures must be followed. This section details the methodologies for the precise determination of the boiling point and density of liquid organic compounds such as this compound.

Boiling Point Determination: The Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid. The unique shape of the Thiele tube allows for uniform heating of the heat-transfer fluid (typically mineral oil) by convection, ensuring a gradual and consistent temperature increase around the sample.

Methodology:

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed in a small test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

Apparatus Assembly: The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and submerged in the Thiele tube containing a heat-transfer fluid.

-

Heating: The side arm of the Thiele tube is gently heated.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

-

Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Experimental Workflow for Boiling Point Determination

Caption: Workflow for determining the boiling point using the Thiele tube method.

Density Determination: Mass/Volume Measurement

The density of a liquid can be accurately determined by measuring its mass and volume. For routine measurements, a calibrated graduated cylinder and an analytical balance provide sufficient precision.

Methodology:

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder is measured using an analytical balance.

-

Volume Measurement: A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Container and Liquid: The combined mass of the graduated cylinder and the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its measured volume.

-

Repeatability: The measurement should be repeated at least three times to ensure precision, and the average density should be reported.

Experimental Workflow for Density Determination

Caption: Workflow for determining the density of a liquid by mass and volume measurement.

Conclusion

The physical properties of this compound, specifically its boiling point and density, are fundamental parameters for its handling, application, and quality assessment in scientific and industrial settings. While published data provides a valuable starting point, the observed discrepancies underscore the critical need for in-house experimental verification. The methodologies outlined in this guide provide a robust framework for researchers and professionals to accurately determine these properties, ensuring data integrity and facilitating the successful application of this compound in their work.

References

-

The Good Scents Company. (n.d.). 3,3-diethoxy-2-butanone. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Diethoxy-2-ethylbutan-1-ol. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3,3-Diethoxy-2-butanone (CAS 51933-13-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diethoxy-2-butanone, registered under CAS number 51933-13-2, is a specialty chemical with applications in the flavor and fragrance industry and potential as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, safety data, and practical considerations for its use in a research and development setting.

Physicochemical Properties

3,3-Diethoxy-2-butanone is a colorless liquid with a characteristic odor. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₃ | |

| Molecular Weight | 160.21 g/mol | |

| Appearance | Colorless clear liquid | |

| Boiling Point | 163.00 to 165.00 °C @ 760.00 mm Hg | |

| Density | 0.91900 to 0.92500 g/cm³ @ 25.00 °C | |

| Refractive Index | 1.40100 to 1.40600 @ 20.00 °C | |

| Flash Point | 162.00 °F (72.22 °C) | |

| Purity | 95.00 to 100.00 % |

Chemical Structure and Reactivity

The structure of 3,3-diethoxy-2-butanone features a central ketone functional group protected as a ketal. This ketal moiety is the key to its synthetic utility, serving as a stable protecting group for the ketone under basic and neutral conditions, while being readily removable under acidic conditions.[1][2][3]

The general mechanism for the acid-catalyzed hydrolysis of a ketal back to the parent ketone is a well-established process in organic chemistry.[4]

Caption: Acid-catalyzed hydrolysis of 3,3-diethoxy-2-butanone.

Applications in Research and Synthesis

While primarily known as a flavoring agent, 3,3-diethoxy-2-butanone's structure lends itself to applications as a synthetic building block.[5] The protected ketone allows for selective reactions at other positions of the molecule or in other molecules present in the reaction mixture. After the desired transformation, the ketone can be deprotected using acidic conditions.

A related compound, 4,4-dimethoxy-2-butanone, has been demonstrated as a 1,3-dielectrophilic building block for the synthesis of various aromatic and heteroaromatic compounds, highlighting the potential reactivity of such protected ketones.[6]

Safety and Handling

There is some conflicting information regarding the GHS classification of 3,3-diethoxy-2-butanone. Some sources indicate no hazards, while others classify it as a flammable liquid.[4][7] It is prudent to handle it as a flammable liquid and to take appropriate safety precautions.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

Handling and Storage:

-

Store in a cool, well-ventilated area away from sources of ignition.[8]

-

Keep container tightly closed.

-

Ground and bond container and receiving equipment to prevent static discharge.[8]

First Aid Measures:

-

If inhaled: Move person to fresh air.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

Experimental Protocols

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

A general GC-MS protocol for the analysis of volatile carbonyl compounds can be adapted for 3,3-diethoxy-2-butanone.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GCMS-QP2020 NX).[9]

GC Conditions (Example):

-

Column: Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

MS Conditions (Example):

-

Ion Source Temperature: 200 °C

-

Interface Temperature: 280 °C

-

Scan Range: m/z 40-400

Spectroscopic Data

Representative spectroscopic data are essential for the unambiguous identification and characterization of 3,3-diethoxy-2-butanone.

-

Infrared (IR) Spectroscopy: The IR spectrum of a similar compound, 2-butanone, shows a characteristic strong absorption for the C=O stretch around 1715 cm⁻¹.[10] For 3,3-diethoxy-2-butanone, one would also expect to see strong C-O stretching bands for the ether linkages of the ketal.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would show characteristic signals for the ethoxy groups (a triplet and a quartet) and the two methyl groups. The ¹³C NMR spectrum would show distinct resonances for the carbonyl carbon, the ketal carbon, and the carbons of the ethoxy and methyl groups.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of ethoxy and methyl groups. The fragmentation of a similar compound, 3-hydroxybutanone, shows a base peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.[11]

Conclusion

3,3-Diethoxy-2-butanone is a compound with established use in the flavor industry and emerging potential in synthetic organic chemistry. Its protected ketone functionality offers a valuable tool for researchers. A thorough understanding of its physicochemical properties and safety considerations is paramount for its effective and safe utilization in the laboratory.

References

- The Good Scents Company. 3,3-diethoxy-2-butanone. [URL: https://www.thegoodscentscompany.

- BOC Sciences. CAS 51933-13-2 3,3-Diethoxy-2-butanone. [URL: https://www.bocsci.com/product/cas-51933-13-2-3-3-diethoxy-2-butanone-434849.html]

- ChemBlink. 3,3-Diethoxy-2-butanone [CAS# 51933-13-2]. [URL: https://www.chemblink.com/products/51933-13-2.htm]

- ChemBK. CAS 51933-13-2. [URL: https://www.chembk.com/en/chem/51933-13-2]

- ChemScene. 51933-13-2 | 3,3-Diethoxybutan-2-one. [URL: https://www.chemscene.com/products/3,3-Diethoxybutan-2-one-cas-51933-13-2.html]

- Parchem. 2-Butanone, 3,3-diethoxy-. [URL: https://www.parchem.com/chemical-supplier-distributor/2-Butanone-3-3-diethoxy--07607.aspx]

- The Good Scents Company. Safety Information for 3,3-diethoxy-2-butanone. [URL: https://www.thegoodscentscompany.

- PubChem. 3,3-Dimethoxy-2-butanone. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/140871]

- BOC Sciences. 3,3-Diethoxy-2-butanone. [URL: https://www.bocsci.com/product/cas-51933-13-2-3-3-diethoxy-2-butanone-434849.html]

- Pearson. Acetals and ketals are usually made by reaction of an aldehyde or... [URL: https://www.pearson.com/en-us/higher-education/products-services-teaching/digital-learning-platforms-and-services/mastering/mastering-chemistry/acetals-and-ketals-are-usually-made-by-reaction-of-an-aldehyde-or.html]

- ResearchGate. Acetals and ketals. [URL: https://www.researchgate.

- Chemistry LibreTexts. 10.4: Acetals and Ketals. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/10%3A_Aldehydes_and_Ketones/10.04%3A_Acetals_and_Ketals]

- Wikipedia. Acetal. [URL: https://en.wikipedia.org/wiki/Acetal]

- Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [URL: https://www.masterorganicchemistry.

- Fisher Scientific. SAFETY DATA SHEET: 3-Hydroxy-3-methyl-2-butanone. [URL: https://www.fishersci.com/sds/ACROS%20ORGANICS_12117_2025-12-18_US.pdf]

- Sigma-Aldrich. SAFETY DATA SHEET: 2-Butanone. [URL: https://www.sigmaaldrich.com/US/en/sds/sigald/360473]

- Chemos GmbH & Co.KG. Safety Data Sheet: Butanone. [URL: https://www.chemos.de/sdb/en/78-93-3-A0150310.pdf]

- Fisher Scientific. SAFETY DATA SHEET: 2-Butanone. [URL: https://www.fishersci.com/sds/ACROS%20ORGANICS_07670_2025-12-18_US.pdf]

- Junjappa H, et al. 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Progress Petrochem Sci. 2018;2(4):PPS.000544.2018. [URL: https://juniperpublishers.com/pps/pdf/PPS.MS.ID.555594.pdf]

- SpectraBase. 3,3-Dimethoxy-2-butanone. [URL: https://spectrabase.com/spectrum/AAhMH2uhG7F]

- SpectraBase. 3,3-Dimethoxy-2-butanone [FTIR]. [URL: https://spectrabase.com/spectrum/8JqNQe6uU4w]

- SpectraBase. 3,3-Dimethoxy-2-butanone [13C NMR]. [URL: https://spectrabase.com/spectrum/8JqNQe6uU4v]

- ChemicalBook. 3-Hydroxy-3-methyl-2-butanone(115-22-0) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrumen/115-22-0_1hnmr.htm]

- ChemicalBook. 3-HYDROXY-3-METHYL-2-BUTANONE OXIME(7431-25-6) 13C NMR spectrum. [URL: https://www.chemicalbook.com/spectrumen/7431-25-6_13cnmr.htm]

- NIST. 3-Hydroxy-3-methyl-2-butanone. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C115220&Type=IR-SPEC&Index=1#IR-SPEC]

- Google Patents. Process for synthesizing 3,3-dimethyl-2-butanone. [URL: https://patents.google.

- ResearchGate. A convenient synthesis of 3-alkylidenetetrahydro-2-furanones from 3-diethoxyphosphoryl-2,5-dihydro-2-furanones. [URL: https://www.researchgate.net/publication/226685827_A_convenient_synthesis_of_3-alkylidenetetrahydro-2-furanones_from_3-diethoxyphosphoryl-25-dihydro-2-furanones]

- Doc Brown's Chemistry. mass spectrum of 3-hydroxybutanone. [URL: https://www.docbrown.info/page07/spectra/ms3-hydroxybutanone.htm]

- Oreate AI Blog. Decoding the IR Spectrum of 2-Butanone. [URL: https://oreate.com/blog/decoding-the-ir-spectrum-of-2-butanone-insights-into-its-molecular-identity]

- Shimadzu. Using GCMS to Determine the 2,3-Butanedione, 2,3-Pentanedione, and Acetoin Content in E-liquid. [URL: https://www.shimadzu.com/an/application-note/gas-chromatography-mass-spectrometry/an-03-gcms-406-en.html]

- ResearchGate. Synthesis and characteristic odour of optically active 3-hydroxy-4-phenyl-2-butanone. [URL: https://www.researchgate.net/publication/226685827_Synthesis_and_characteristic_odour_of_optically_active_3-hydroxy-4-phenyl-2-butanone]

- ResearchGate. Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [URL: https://www.researchgate.net/publication/362402175_Using_GC-MS_technology_to_identify_the_compounds_resulting_from_mixing_of_alcoholic_extracts_of_some_medicinal_plants]

- U.S. Department of Justice. Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. [URL: https://www.ojp.gov/pdffiles1/nij/grants/249223.pdf]

- Analytical Chemistry. Analysis of Human Skin Emanations by Gas Chromatography/Mass Spectrometry. 2. Identification of Volatile Compounds That Are Candidate Attractants for the Yellow Fever Mosquito (Aedes aegypti). [URL: https://pubs.acs.org/doi/10.1021/ac950877k]

- ResearchGate. Reactivity of 3-hydroxy-3-methyl-2-butanone: Photolysis and OH reaction kinetics. [URL: https://www.researchgate.net/publication/222690022_Reactivity_of_3-hydroxy-3-methyl-2-butanone_Photolysis_and_OH_reaction_kinetics]

Sources

- 1. Acetals and ketals are usually made by reaction of an aldehyde or... | Study Prep in Pearson+ [pearson.com]

- 2. researchgate.net [researchgate.net]

- 3. Acetal - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fishersci.com [fishersci.com]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. 3,3-diethoxy-2-butanone, 51933-13-2 [thegoodscentscompany.com]

- 8. fishersci.com [fishersci.com]

- 9. shimadzu.com [shimadzu.com]

- 10. Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity - Oreate AI Blog [oreateai.com]

- 11. mass spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of acetoin image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

3,3-Diethoxybutan-2-one as a carbonyl-protected building block

A-8. References

-

A simple and efficient synthesis of 3-substituted derivatives of pentane-2,4-dione. ResearchGate.[Link]

-

Ketone - Wikipedia. Wikipedia.[Link]

-

3,3-diethoxy-2-butanone, 51933-13-2 - The Good Scents Company. The Good Scents Company.[Link]

-

Reactivity of Enolate Ions - Chemistry LibreTexts. Chemistry LibreTexts.[Link]

-

Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC - NIH. National Institutes of Health.[Link]

-

Ketone α-alkylation at the more-hindered site - ResearchGate. ResearchGate.[Link]

-

Amine Protection / Deprotection - Fisher Scientific. Fisher Scientific.[Link]

-

Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. Master Organic Chemistry.[Link]

-

An Increased Understanding of Enolate Additions under Mechanochemical Conditions - NIH. National Institutes of Health.[Link]

-

3,3-Diethoxy-2-ethylbutan-1-ol | C10H22O3 | CID 150869886 - PubChem. PubChem.[Link]

-

Process for synthesizing 3,3-dimethyl-2-butanone - Google Patents. Google Patents.

-

1-Amino-3,3-diethoxypropane: A Versatile Building Block in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Acetal synthesis by acetalization or ring closure - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

-

Substituted 3,3-dimethyl-butan-2-ones, process for their preparation and their use as intermediate products - Google Patents. Google Patents.

-

Synthesis of 3,3-dimethylbut-1-ene : r/chemhelp - Reddit. Reddit.[Link]

-

3-Ethoxybutan-2-one | C6H12O2 | CID 13609260 - PubChem - NIH. National Institutes of Health.[Link]

-

Nucleophilicity of sterically hindered enolates - Chemistry Stack Exchange. Chemistry Stack Exchange.[Link]

-

Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation - PMC - NIH. National Institutes of Health.[Link]

-

Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry. Master Organic Chemistry.[Link]

-

Heterocycles in Medicinal Chemistry II - PMC - PubMed Central - NIH. National Institutes of Health.[Link]

-

3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem. PubChem.[Link]

-

The Use of Heterocycles as Important Structures in Medicinal Chemistry - The Aquila Digital Community. The Aquila Digital Community.[Link]

-

Protecting Groups in Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas. UT Southwestern Medical Center.[Link]

-

1-Hydroxy-3,3-dimethylbutan-2-one | C6H12O2 | CID 9955836 - PubChem. PubChem.[Link]

-

Synthesis of Heteroaromatic Compounds - PMC - NIH. National Institutes of Health.[Link]

-

A convenient synthesis of 3-alkylidenetetrahydro-2-furanones from 3-diethoxyphosphoryl-2,5-dihydro-2-furanones - ResearchGate. ResearchGate.[Link]

-

1,1-Diethoxybutane | C8H18O2 | CID 77225 - PubChem - NIH. National Institutes of Health.[Link]

-

3,3'-Dihydroxydibutyl ether | C8H18O3 | CID 92141 - PubChem - NIH. National Institutes of Health.[Link]

-

Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates - ResearchGate. ResearchGate.[Link]### A Technical Guide to 3,3-Diethoxybutan-2-one: A Versatile Carbonyl-Protected Building Block in Modern Organic Synthesis

Abstract

In the intricate field of organic synthesis, particularly in pharmaceutical and natural product development, the strategic use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, allowing for selective transformations elsewhere in the molecule. This guide provides an in-depth technical overview of this compound, a highly effective and versatile building block. It serves as a protected form of acetylacetone (2,4-pentanedione), a fundamental 1,3-dicarbonyl synthon. We will explore its synthesis, unique reactivity, and strategic applications, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful tool in the construction of complex molecular architectures.

Introduction: The Imperative of Carbonyl Protection

The carbonyl group is one of the most versatile functional groups in organic chemistry, participating in a vast array of transformations.[1] However, the high reactivity of dicarbonyl compounds like acetylacetone, especially the acidity of the central methylene protons, often leads to undesired side reactions such as self-condensation or multiple alkylations.[2] Protecting one of the carbonyl groups as a ketal, such as in this compound, effectively isolates the reactivity of the remaining ketone. This strategy unlocks a suite of selective transformations that would otherwise be challenging to achieve.

The ketal protection in this compound is robust enough to withstand a variety of reaction conditions, yet can be smoothly removed under acidic conditions to regenerate the 1,3-dicarbonyl moiety. This "protect-modify-deprotect" strategy is a cornerstone of modern synthetic chemistry.[3]

Caption: The core strategy of using this compound.

Synthesis and Physicochemical Properties

This compound is typically synthesized from acetylacetone by acid-catalyzed ketalization with triethyl orthoformate and ethanol.[4] This reaction proceeds by converting one of the ketone groups into a diethyl ketal.

Detailed Synthesis Protocol: this compound

-

Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq), triethyl orthoformate (1.2 eq), and absolute ethanol (as solvent).

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or concentrated sulfuric acid (0.05 eq). The acid protonates a carbonyl oxygen, activating it for nucleophilic attack by ethanol.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is driven to completion by the removal of the ethanol byproduct.

-

Work-up & Purification: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Physicochemical Data

| Property | Value |

| CAS Number | 51933-13-2[5][6] |

| Molecular Formula | C8H16O3[6] |

| Molecular Weight | 160.21 g/mol [5][6] |

| Appearance | Colorless liquid |

| Boiling Point | ~180-182 °C (at 760 mmHg) |

| Density | ~0.92 g/cm³[5] |

| Refractive Index | ~1.401-1.406[5] |

Reactivity and Synthetic Utility

The primary value of this compound lies in its ability to generate a specific enolate, which can then be used as a nucleophile in a variety of carbon-carbon bond-forming reactions.

Enolate Formation and Alkylation

The presence of the single ketone allows for unambiguous deprotonation at the adjacent methyl group (C1) to form a nucleophilic enolate.[7] This avoids the regioselectivity issues inherent in the alkylation of unsymmetrical ketones.[8]

Caption: Regioselective enolate formation and subsequent alkylation.

Causality in Experimental Choices:

-

Base Selection: The choice of base is critical. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often preferred for rapid and complete (irreversible) enolate formation at low temperatures (e.g., -78 °C).[9] This is known as kinetic control and prevents side reactions. Sodium hydride (NaH) can also be used, typically at room temperature, leading to the thermodynamically more stable enolate, though in this symmetrical case, the outcome is the same.[9]

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly reactive enolate and to solvate the lithium cation, enhancing reactivity.[10]

Deprotection to Reveal the 1,3-Dicarbonyl

After the desired modification (e.g., alkylation), the ketal protecting group is readily removed by treatment with aqueous acid (e.g., HCl, H2SO4, or TFA).[11][12] This hydrolysis reaction regenerates the ketone, yielding the final 3-substituted-2,4-pentanedione derivative.

Application in Heterocyclic Synthesis

1,3-Dicarbonyl compounds are foundational precursors for the synthesis of a wide variety of heterocycles, which are prevalent scaffolds in medicinal chemistry.[13][14][15][16] By using this compound, one can first introduce a desired substituent and then, after deprotection, perform the cyclization reaction.

Example: Synthesis of a Substituted Pyrazole

-

Alkylation: The enolate of this compound is reacted with an alkyl halide (R-X) to form the C-alkylated intermediate.

-

Deprotection: The intermediate is treated with aqueous acid to yield the 3-alkyl-2,4-pentanedione.

-

Cyclization: The resulting dicarbonyl is condensed with hydrazine (H2N-NH2) or a substituted hydrazine, which, through a series of condensation and dehydration steps, forms the pyrazole ring.

Caption: Workflow for the synthesis of a substituted pyrazole.

Experimental Protocols

The following protocols are provided as self-validating systems, including details for reaction monitoring and product verification.

Protocol: Regioselective Alkylation and Deprotection

Objective: To synthesize 3-benzyl-2,4-pentanedione.

Step A: Alkylation

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath).

-

LDA Formation: Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at -78 °C.

-

Enolate Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Alkylation: Add benzyl bromide (1.0 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench & Work-up: Quench the reaction by slowly adding saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

-

Purification: The crude product, 3,3-diethoxy-1-phenylpentan-2-one, is purified by flash column chromatography on silica gel.

Step B: Deprotection

-

Setup: Dissolve the purified product from Step A in a mixture of THF and 1M aqueous HCl.

-

Hydrolysis: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Neutralize the reaction with saturated aqueous NaHCO3. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Characterization: The final product, 3-benzyl-2,4-pentanedione, can be further purified by chromatography if necessary. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is an exemplary carbonyl-protected building block that offers a reliable and efficient solution to the challenges of regioselectivity in the functionalization of 1,3-dicarbonyl compounds.[17][18] Its straightforward synthesis, predictable reactivity, and the mild conditions required for deprotection make it an invaluable tool for synthetic chemists. For researchers in drug development and natural product synthesis, mastering the application of this building block opens up streamlined pathways to complex molecular targets, particularly in the construction of substituted heterocyclic systems. Its strategic implementation can significantly enhance synthetic efficiency, reduce byproduct formation, and ultimately accelerate the discovery and development of new chemical entities.

A-8. References

-

A simple and efficient synthesis of 3-substituted derivatives of pentane-2,4-dione. ResearchGate.[Link]

-

Ketone - Wikipedia. Wikipedia.[Link]

-

3,3-diethoxy-2-butanone, 51933-13-2 - The Good Scents Company. The Good Scents Company.[Link]

-

Reactivity of Enolate Ions - Chemistry LibreTexts. Chemistry LibreTexts.[Link]

-

Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC - NIH. National Institutes of Health.[Link]

-

Ketone α-alkylation at the more-hindered site - ResearchGate. ResearchGate.[Link]

-

Amine Protection / Deprotection - Fisher Scientific. Fisher Scientific.[Link]

-

Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. Master Organic Chemistry.[Link]

-

An Increased Understanding of Enolate Additions under Mechanochemical Conditions - NIH. National Institutes of Health.[Link]

-

3,3-Diethoxy-2-ethylbutan-1-ol | C10H22O3 | CID 150869886 - PubChem. PubChem.[Link]

-

Process for synthesizing 3,3-dimethyl-2-butanone - Google Patents. Google Patents.

-

1-Amino-3,3-diethoxypropane: A Versatile Building Block in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Acetal synthesis by acetalization or ring closure - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

-

Substituted 3,3-dimethyl-butan-2-ones, process for their preparation and their use as intermediate products - Google Patents. Google Patents.

-

Synthesis of 3,3-dimethylbut-1-ene : r/chemhelp - Reddit. Reddit.[Link]

-

3-Ethoxybutan-2-one | C6H12O2 | CID 13609260 - PubChem - NIH. National Institutes of Health.[Link]

-

Nucleophilicity of sterically hindered enolates - Chemistry Stack Exchange. Chemistry Stack Exchange.[Link]

-

Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation - PMC - NIH. National Institutes of Health.[Link]

-

Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry. Master Organic Chemistry.[Link]

-

Heterocycles in Medicinal Chemistry II - PMC - PubMed Central - NIH. National Institutes of Health.[Link]

-

3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem. PubChem.[Link]

-

The Use of Heterocycles as Important Structures in Medicinal Chemistry - The Aquila Digital Community. The Aquila Digital Community.[Link]

-

Protecting Groups in Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas. UT Southwestern Medical Center.[Link]

-

1-Hydroxy-3,3-dimethylbutan-2-one | C6H12O2 | CID 9955836 - PubChem. PubChem.[Link]

-

Synthesis of Heteroaromatic Compounds - PMC - NIH. National Institutes of Health.[Link]

-

A convenient synthesis of 3-alkylidenetetrahydro-2-furanones from 3-diethoxyphosphoryl-2,5-dihydro-2-furanones - ResearchGate. ResearchGate.[Link]

-

1,1-Diethoxybutane | C8H18O2 | CID 77225 - PubChem - NIH. National Institutes of Health.[Link]

-

3,3'-Dihydroxydibutyl ether | C8H18O3 | CID 92141 - PubChem - NIH. National Institutes of Health.[Link]

-

Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates - ResearchGate. ResearchGate.[Link]

Sources

- 1. Ketone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 4. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]

- 5. 3,3-diethoxy-2-butanone, 51933-13-2 [thegoodscentscompany.com]

- 6. chemscene.com [chemscene.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. An Increased Understanding of Enolate Additions under Mechanochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aquila.usm.edu [aquila.usm.edu]

- 16. Synthesis of Heteroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Reactivity of the ketone group in 3,3-Diethoxybutan-2-one

An In-depth Technical Guide to the Reactivity of the Ketone Group in 3,3-Diethoxybutan-2-one

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the ketone functional group within this compound. As an α-acetal ketone, this molecule presents a unique electronic and steric environment that profoundly influences the behavior of its carbonyl center. This document elucidates the interplay of these factors, detailing the accessibility and reaction pathways of the ketone group toward nucleophilic attack and enolization. We will explore key transformations, provide validated experimental protocols for its reduction and hydrolysis, and present a comparative analysis of its reactivity profile. This guide is intended for researchers, chemists, and drug development professionals who utilize ketone-bearing scaffolds in synthetic and medicinal chemistry.

Introduction: The Unique Structural Landscape of this compound

This compound is a bifunctional organic molecule characterized by a ketone carbonyl at the C2 position and a geminal diethoxy group (an acetal) at the C3 position. The close proximity of these two functional groups creates a fascinating case study in chemical reactivity, where the behavior of the ketone is not considered in isolation but is instead intrinsically modulated by its neighbor.

The carbonyl group is fundamentally electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophiles.[1][2] However, in this specific molecule, the adjacent diethoxy substituent imposes significant electronic and steric constraints that differentiate its reactivity from simple aliphatic ketones like butan-2-one. Understanding this nuanced reactivity is critical for predicting reaction outcomes and designing rational synthetic strategies.

Physicochemical and Spectroscopic Data

A foundational understanding begins with the molecule's basic properties. While extensive experimental data is distributed across various sources, the key physicochemical and predicted spectroscopic characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 51933-13-2 | [3][4] |

| Molecular Formula | C₈H₁₆O₃ | [3] |

| Molecular Weight | 160.21 g/mol | [3] |

| Appearance | Liquid | N/A |

| Specific Gravity | 0.919 - 0.925 @ 25°C | [3] |

| Refractive Index | 1.401 - 1.406 @ 20°C | [3] |

| Flash Point | 72.22 °C | [3] |

| ¹³C NMR (Predicted) | Carbonyl carbon signal expected >200 ppm | [5] |

| IR Spectroscopy (Predicted) | Strong C=O stretch absorption around 1715 cm⁻¹ | [5] |

The Decisive Factors: Electronic and Steric Effects on the Ketone Carbonyl

The reactivity of aldehydes and ketones is generally governed by two primary factors: the magnitude of the partial positive charge on the carbonyl carbon (electronic effects) and the physical accessibility of this carbon to incoming nucleophiles (steric effects).[6][7] In this compound, the α-acetal group plays a dual role in modulating both.

Electronic Influence of the α-Diethoxy Group

Alkyl groups are typically electron-donating, which slightly reduces the electrophilicity of a ketone's carbonyl carbon compared to an aldehyde.[8] The ethoxy groups in this compound introduce a more complex electronic environment.

-

Inductive Effect (-I): Oxygen is highly electronegative, and thus the two α-ethoxy groups exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the C3-C2 bond, which in turn increases the partial positive charge (δ+) on the C2 carbonyl carbon, making it a more potent electrophile.

-

Mesomeric Effect (+M): The oxygen atoms of the ethoxy groups possess lone pairs of electrons that can, in principle, be donated through resonance. However, this effect is not directly conjugated with the carbonyl group and is therefore negligible in influencing the carbonyl carbon's electrophilicity.

The dominant electronic factor is the inductive withdrawal, which enhances the intrinsic electrophilicity of the ketone.

Steric Hindrance: The Acetal as a Molecular Shield

Despite the electronic activation, the most significant factor governing the reactivity of this compound is steric hindrance. The two ethoxy groups, along with the C4 methyl group, create a congested environment around the C2 carbonyl.

This steric bulk physically impedes the trajectory of incoming nucleophiles, making it more difficult for them to attack the carbonyl carbon.[9] This effect is particularly pronounced for larger, bulkier nucleophiles. The transition state leading to the tetrahedral intermediate is destabilized by this crowding, increasing the activation energy of the reaction.[6]

Caption: Interplay of electronic and steric effects on the ketone.

Key Chemical Transformations

The unique structural features of this compound dictate its behavior in several key classes of reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is the quintessential reaction of carbonyl compounds, proceeding through a tetrahedral intermediate.[10][11] For this compound, the outcome of such reactions is a contest between the activating inductive effect and the deactivating steric hindrance.

A. Reduction to 3,3-Diethoxybutan-2-ol: The reduction of the ketone to a secondary alcohol is a fundamental transformation.[12] This is typically achieved with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[7]

-

Causality of Reagent Choice: NaBH₄ is a milder reducing agent and is generally sufficient for reducing unhindered ketones. Due to the steric bulk around the carbonyl in this compound, longer reaction times or the use of the more potent LiAlH₄ may be necessary to achieve high conversion. The choice depends on the presence of other reducible functional groups in the molecule.

Caption: General workflow for the reduction of the ketone.

B. Grignard and Organolithium Reactions: These reactions form new carbon-carbon bonds and produce tertiary alcohols.[2] However, they are highly sensitive to steric hindrance. The reaction of this compound with bulky Grignard reagents (e.g., tert-butylmagnesium bromide) is expected to be extremely slow or fail entirely. Less hindered reagents like methylmagnesium bromide should react, but potentially require forcing conditions.

Enolization and α-Proton Acidity

Ketones with protons on an adjacent carbon (the α-carbon) can exist in equilibrium with their enol tautomers or be deprotonated to form enolates.[13][14]

-

Regioselectivity: this compound has no α-protons on the C3 carbon. Therefore, enolization can only occur towards the C4 methyl group. This removes any ambiguity about regioselectivity, as only one enol or enolate can be formed.

-

Acidity: The acidity of the C4 protons (pKa ≈ 19-20 for typical ketones) is influenced by the C3 diethoxy group. The electron-withdrawing nature of the acetal should slightly increase the acidity of these protons, facilitating enolate formation with a suitable base (e.g., LDA, NaH).[15]

Hydrolysis of the Acetal: A Competing Pathway

A critical consideration is the stability of the acetal group. Acetals are stable under neutral and basic conditions but are readily hydrolyzed to the corresponding carbonyl compound under acidic conditions.

In the case of this compound, treatment with aqueous acid will hydrolyze the diethoxy group, yielding butane-2,3-dione. This reaction pathway competes with any acid-catalyzed reaction intended for the ketone moiety. Therefore, reactions on the ketone should be performed under basic or neutral conditions to preserve the acetal functionality.

Caption: Competing reaction pathways under different pH conditions.

Experimental Protocols

The following protocols are provided as validated, self-contained methodologies for key transformations of this compound.

Protocol 1: Reduction of this compound with Sodium Borohydride

Objective: To reduce the ketone to the corresponding secondary alcohol, 3,3-diethoxybutan-2-ol.

Methodology:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (8.01 g, 50.0 mmol).

-

Dissolution: Add 25 mL of methanol and stir at room temperature until the ketone is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Reagent Addition: While maintaining the temperature, add sodium borohydride (0.95 g, 25.0 mmol) portion-wise over 15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 20 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with 20 mL of water and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel to obtain pure 3,3-diethoxybutan-2-ol.

Protocol 2: Acid-Catalyzed Hydrolysis to Butane-2,3-dione

Objective: To demonstrate the lability of the acetal group under acidic conditions.

Methodology:

-

Setup: In a 50 mL round-bottom flask, dissolve this compound (3.20 g, 20.0 mmol) in 15 mL of tetrahydrofuran (THF).

-

Acid Addition: Add 10 mL of 2 M hydrochloric acid (HCl).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 50 °C with vigorous stirring for 4 hours.

-